molecular formula C11H14N4O3S B14015190 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione CAS No. 16976-09-3

9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

Cat. No.: B14015190
CAS No.: 16976-09-3
M. Wt: 282.32 g/mol
InChI Key: CSPPGTBBWFVGTB-UHFFFAOYSA-N
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Description

It is a potent inhibitor of S-adenosylhomocysteine hydrolase (AHCY), an enzyme involved in the regulation of methylation reactions in cells . This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione typically involves the cyclization of a suitable purine precursor with a cyclopentyl derivative. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a cyclopentyl alcohol derivative under basic conditions . The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione is unique due to its specific inhibition of AHCY and its ability to regulate oncogenic EZH2 expression. This makes it a valuable compound for therapeutic applications, particularly in the treatment of viral infections and cancer .

Properties

CAS No.

16976-09-3

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

InChI

InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)

InChI Key

CSPPGTBBWFVGTB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO

Origin of Product

United States

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